Triticonazole

概要

説明

Triticonazole is a fungicide used to control a variety of soil and seed-borne diseases in cereals and other crops. It is a member of the triazole class of fungicides, which are known for their effectiveness in inhibiting fungal growth by interfering with the biosynthesis of ergosterol, an essential component of fungal cell membranes . This compound is commonly used on crops such as wheat, barley, oats, rye, and triticale, as well as on turf and ornamentals .

準備方法

Synthetic Routes and Reaction Conditions: Triticonazole is synthesized through a multi-step process that involves the formation of a triazole ring and the introduction of a chlorobenzylidene group. The key steps include:

Formation of the Triazole Ring: This is typically achieved by reacting a suitable precursor with hydrazine and an appropriate aldehyde or ketone.

Introduction of the Chlorobenzylidene Group: This step involves the reaction of the triazole intermediate with a chlorobenzylidene compound under basic conditions to form the final product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or Continuous Flow Reactors: These are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification Steps: These include crystallization, filtration, and drying to obtain the final product with the desired purity.

化学反応の分析

Types of Reactions: Triticonazole undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites, which may have different levels of biological activity.

Reduction: Reduction reactions can modify the triazole ring or other functional groups in the molecule.

Substitution: Substitution reactions can occur at the chlorobenzylidene group or other reactive sites on the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .

科学的研究の応用

Triticonazole has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies of triazole fungicides and their chemical properties.

Biology: this compound is used to study the effects of fungicides on fungal growth and development, as well as their impact on non-target organisms.

Medicine: Research is conducted on the potential use of this compound and related compounds in treating fungal infections in humans and animals.

Industry: this compound is used in agricultural research to develop new fungicide formulations and application methods

作用機序

Triticonazole exerts its effects by inhibiting the enzyme C14-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to increased cell membrane permeability and ultimately the death of the fungal cell . The molecular targets and pathways involved include the sterol biosynthesis pathway and various cytochrome P450 enzymes .

類似化合物との比較

Triticonazole is part of the triazole class of fungicides, which includes other compounds such as:

- Cyproconazole

- Difenoconazole

- Epoxiconazole

- Flutriafol

- Hexaconazole

- Metconazole

- Myclobutanil

- Paclobutrazole

- Propiconazole

- Tebuconazole

- Tetraconazole

- Triadimenol

- Triadimefon

Uniqueness: this compound is unique in its specific molecular structure, which includes a chlorobenzylidene group and a triazole ring. This structure contributes to its specific mode of action and spectrum of activity against various fungal pathogens .

生物活性

Triticonazole is a fungicide belonging to the triazole class, widely used in agriculture for its effectiveness against various fungal pathogens. Understanding its biological activity is crucial for assessing its efficacy, safety, and environmental impact. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of this compound's biological activity.

This compound functions primarily by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition disrupts membrane integrity and function, leading to fungal cell death. The compound exhibits both fungicidal and fungistatic properties depending on the concentration and specific fungal species involved.

In Vitro Studies

In vitro studies have demonstrated this compound's effectiveness against a range of pathogenic fungi. For instance, it has shown significant antifungal activity against Fusarium graminearum, Botrytis cinerea, and Rhizoctonia solani. The Minimum Inhibitory Concentration (MIC) values for these pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Fusarium graminearum | 0.5 |

| Botrytis cinerea | 1.0 |

| Rhizoctonia solani | 0.25 |

In Vivo Studies

Research involving animal models has provided insights into this compound's effects on non-target organisms. A study on zebrafish embryos exposed to this compound at concentrations ranging from 1 to 100 µM showed no significant mortality or deformities, indicating a low acute toxicity profile at these levels. However, it did not affect oxygen consumption rates or locomotor activity, suggesting minimal physiological disruption at non-lethal doses .

Endocrine Disruption Potential

Recent investigations have highlighted this compound's potential as an endocrine disruptor. A study conducted by Draskau et al. (2019) revealed that intrauterine exposure to this compound resulted in a shortened anogenital distance (AGD) in male rat offspring, a marker of disrupted androgen signaling. The study identified this compound as a strong androgen receptor antagonist and a weak inhibitor of steroidogenesis .

Case Study: Reproductive Development in Rats

The reproductive effects observed in rats were further explored through transcriptional analyses of fetal testes and perineum tissues. The study identified over 2,700 differentially expressed genes (DEGs) linked to muscle structure development and calcium signaling pathways after exposure to this compound during gestation . This suggests that this compound may interfere with critical developmental processes in male reproductive systems.

Human Health Risk Assessment

According to the Environmental Protection Agency (EPA), this compound exhibits low acute toxicity with no significant risks identified for human health under typical exposure scenarios associated with agricultural use. The primary target organs include the liver and adrenal glands, with observed effects such as fatty vacuolation . Chronic exposure assessments indicated that this compound is "not likely to be carcinogenic to humans," supporting its safety when applied according to regulatory guidelines .

Enantiomer-Specific Bioactivity

Recent studies have explored the enantiomer-specific bioactivity of this compound, revealing that the (S)-enantiomer exhibits greater persistence and bioactivity compared to the (R)-enantiomer in agricultural settings. This distinction is crucial for optimizing application strategies to minimize environmental impact while maintaining efficacy against target pathogens .

特性

IUPAC Name |

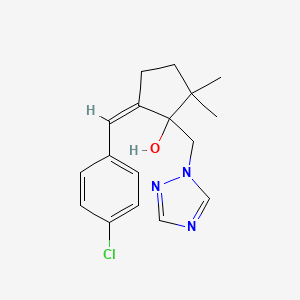

5-[(4-chlorophenyl)methylidene]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,9,11-12,22H,7-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDBOQMNKNNODG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=CC2=CC=C(C=C2)Cl)C1(CN3C=NC=N3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032655 | |

| Record name | Triticonazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 9.3 mg/L at 20 °C, independent of pH | |

| Details | MacBean C, ed; The e-Pesticide Manual, 15th ed., Version 5.0.1. Surrey UK, British Crop Protection Council. Triticonazole (131983-72-7) (2010) | |

| Record name | Triticonazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.326-1.369 at 20 °C | |

| Details | MacBean C, ed; The e-Pesticide Manual, 15th ed., Version 5.0.1. Surrey UK, British Crop Protection Council. Triticonazole (131983-72-7) (2010) | |

| Record name | Triticonazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: <1X10-5 mPa at 50 °C, Slight decomposition at 180 °C | |

| Details | MacBean C, ed; The e-Pesticide Manual, 15th ed., Version 5.0.1. Surrey UK, British Crop Protection Council. Triticonazole (131983-72-7) (2010) | |

| Record name | Triticonazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

131983-72-7 | |

| Record name | Triticonazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131983-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triticonazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanol, 5-[(4-chlorophenyl)methylene]-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triticonazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

139-140.5 °C | |

| Details | MacBean C, ed; The e-Pesticide Manual, 15th ed., Version 5.0.1. Surrey UK, British Crop Protection Council. Triticonazole (131983-72-7) (2010) | |

| Record name | Triticonazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of triticonazole in fungi?

A1: this compound, like other triazole fungicides, inhibits the cytochrome P450 enzyme 14α-demethylase (CYP51) in fungi. [, ] This enzyme is crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes.

Q2: How does the inhibition of CYP51 affect fungal cells?

A2: Inhibiting CYP51 disrupts ergosterol biosynthesis, leading to a cascade of effects that ultimately compromise fungal cell membrane integrity and function. This disruption results in fungal growth inhibition and cell death. []

Q3: Are there differences in the activity of this compound enantiomers?

A3: Yes, research has shown that the (R)-enantiomer of this compound generally exhibits higher fungicidal activity than the (S)-enantiomer against various phytopathogens. This difference in activity is attributed to variations in their binding modes and affinities to the CYP51 target. []

Q4: Has resistance to this compound been reported in fungal populations?

A5: Yes, while this compound effectively controls various fungal diseases, resistance development in target fungi has been reported. [, ]

Q5: What are the known mechanisms of resistance to this compound?

A6: Research suggests that mutations in the β-tubulin gene, particularly the E198A substitution, are associated with this compound resistance in Sclerotinia homoeocarpa, the causal agent of dollar spot disease in turfgrass. []

Q6: Is there cross-resistance between this compound and other fungicide classes?

A7: Yes, cross-resistance between this compound and other demethylation inhibitor (DMI) fungicides has been observed. [] This highlights the importance of resistance management strategies, such as fungicide rotations and mixtures, to minimize resistance development.

Q7: How is this compound applied, and how does this influence its fate in the environment?

A8: this compound is commonly applied as a seed treatment, foliar spray, or soil drench. [, , ] When applied as a seed treatment, its release into the soil is gradual and influenced by factors such as soil type, water content, and coating formulation. [, ]

Q8: What is the role of soil sorption in the environmental fate of this compound?

A9: this compound strongly binds to soil organic matter, primarily through hydrophobic interactions. [, ] This sorption process significantly influences its mobility and availability for uptake by plants and microorganisms.

Q9: Does the formulation of this compound influence its degradation?

A12: Research indicates that some formulation additives, particularly at high concentrations, can influence this compound degradation in soil. [] For instance, propylene glycol can enhance degradation through cometabolism, while certain surfactants may reduce degradation rates.

Q10: What analytical methods are used to detect and quantify this compound?

A15: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for detecting and quantifying this compound residues in various matrices, including agricultural crops and environmental samples. [, ]

Q11: What is the importance of analytical method validation?

A16: Analytical method validation ensures that the methods used to detect and quantify this compound are accurate, precise, and reliable. This is crucial for generating reliable data on its fate and behavior in the environment, food safety assessments, and regulatory purposes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。